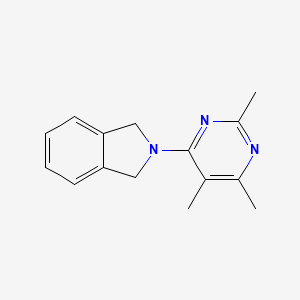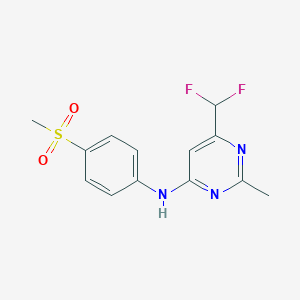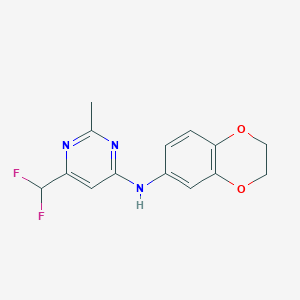![molecular formula C14H13F2N3 B6457327 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole CAS No. 2548988-17-4](/img/structure/B6457327.png)
1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole is a synthetic organic compound that features a unique combination of a pyrimidine ring and an indole moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . The inhibition of SDH can lead to the death of the pathogen .
Mode of Action
The compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It interferes with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, thus disrupting the energy production within the pathogen and leading to its death .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle . By inhibiting the action of succinate dehydrogenase, it disrupts the cycle, which is crucial for the production of ATP, the main energy source for cells . This disruption leads to energy deprivation within the pathogen, causing its death .
Pharmacokinetics
They have also shown good human pharmacokinetics and minimum adverse events in clinical trials .
Result of Action
The primary result of the compound’s action is the death of the pathogen . By inhibiting the succinate dehydrogenase, the compound disrupts the energy production within the pathogen, leading to its death . This makes it a potential candidate for use as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group. The indole moiety is then constructed through cyclization reactions.
-
Pyrimidine Ring Formation:
Starting Materials: 2-methylpyrimidine-4-carboxylic acid.
Reaction Conditions: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride, followed by reaction with difluoromethylamine under basic conditions to introduce the difluoromethyl group.
-
Indole Moiety Construction:
Starting Materials: 2-methyl-4-(difluoromethyl)pyrimidine.
Reaction Conditions: The pyrimidine derivative undergoes a cyclization reaction with an appropriate aniline derivative under acidic or basic conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form tetrahydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Tetrahydropyrimidine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 1-[6-(Trifluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole
- 1-[6-(Chloromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole
Comparison:
- Binding Affinity: The difluoromethyl group in 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole provides a balance between hydrophobicity and hydrogen bonding capability, which can enhance binding affinity compared to the trifluoromethyl or chloromethyl analogs.
- Reactivity: The difluoromethyl group is less reactive than the chloromethyl group, making the compound more stable under physiological conditions.
- Biological Activity: The unique electronic properties of the difluoromethyl group can lead to different biological activities compared to its analogs, potentially offering improved therapeutic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3/c1-9-17-11(14(15)16)8-13(18-9)19-7-6-10-4-2-3-5-12(10)19/h2-5,8,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBGUAVNLGZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC3=CC=CC=C32)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-4,5-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457250.png)
![4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457258.png)
![1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457261.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457266.png)
![2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457274.png)
![2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6457277.png)
![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457291.png)
![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)


![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)

![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6457360.png)
